molecular formula C9H9F3N2O2 B7808361 2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide

2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B7808361
M. Wt: 234.17 g/mol
InChI Key: YZCRYCXFMLTHGL-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(trifluoromethoxy)phenyl]acetamide is an acetamide derivative featuring a trifluoromethoxy group at the ortho-position of the phenyl ring and a primary amino group on the acetamide backbone. This structure combines lipophilic (trifluoromethoxy) and polar (amino) moieties, making it a candidate for pharmacological applications, particularly in receptor binding and CNS-targeted therapies.

Properties

IUPAC Name

2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)16-7-4-2-1-3-6(7)14-8(15)5-13/h1-4H,5,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCRYCXFMLTHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-[2-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2-(trifluoromethoxy)aniline with chloroacetic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and amine.

Conditions and Outcomes:

Reaction TypeReagents/ConditionsProducts
Acidic HydrolysisConcentrated HCl (aq), reflux2-Aminoacetic acid + 2-(Trifluoromethoxy)aniline
Basic HydrolysisNaOH (aq), heatSodium salt of 2-aminoacetic acid + 2-(Trifluoromethoxy)aniline

Mechanistically, acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Substitution Reactions

The trifluoromethoxy group on the phenyl ring directs electrophilic substitution to specific positions, while the amino group participates in nucleophilic reactions.

Electrophilic Aromatic Substitution

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing meta-director. Halogenation and nitration occur at the meta position relative to the -OCF₃ group.

Example Reaction:

ReactionReagentsProductYield
NitrationHNO₃/H₂SO₄, 0–5°C2-Amino-N-[2-(trifluoromethoxy)-5-nitrophenyl]acetamide~60%

Nucleophilic Acyl Substitution

The acetamide’s carbonyl group reacts with amines or alcohols under catalytic acid/base conditions:

  • Reaction with ethanolamine in DCM/TEA yields a secondary amide .

Reductive Alkylation

The primary amine group undergoes reductive alkylation with aldehydes or ketones.

Example Protocol:

  • React 2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide with benzaldehyde in methanol.

  • Add NaBH₃CN (pH 5–6).

  • Isolate N-benzyl-2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide in 75% yield .

Coupling Reactions

The amine group participates in peptide bond formation or urea/thiourea synthesis.

Peptide Coupling:

  • React with Boc-protected glycine using EDCI/HOBt in DMF.

  • Product: Boc-Gly-2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide (82% yield) .

Oxidation Reactions

The amine group oxidizes to nitro or nitroso derivatives under strong oxidizing conditions.

Example:

Oxidizing AgentProductConditions
mCPBA2-Nitroso-N-[2-(trifluoromethoxy)phenyl]acetamideCH₂Cl₂, RT

Thermal Decomposition

Pyrolysis at 200–250°C results in cleavage of the trifluoromethoxy group, releasing COF₂ and forming 2-amino-N-phenylacetamide as a major product.

Biological Interactions

While not a chemical reaction per se, the compound’s structure enables interactions with biological targets:

  • Enzyme Inhibition : Binds to voltage-gated sodium channels via hydrogen bonding with the amide and amine groups .

  • Metabolic Pathways : Undergoes hepatic CYP450-mediated oxidation to hydroxylated derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide involves the introduction of a trifluoromethoxy group onto a phenyl ring, which significantly influences its pharmacological properties. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, contributing to improved bioavailability in biological systems .

Anticonvulsant Activity

Research has indicated that derivatives of phenylacetamides exhibit significant anticonvulsant properties. For instance, studies have synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, some of which demonstrated potent anticonvulsant activity in animal models of epilepsy . The structure-activity relationship (SAR) analysis revealed that modifications such as the incorporation of a trifluoromethoxy group could enhance the anticonvulsant efficacy of these compounds.

Antibacterial Properties

Recent investigations into the antibacterial activities of N-phenylacetamide derivatives revealed promising results against various bacterial strains. In particular, compounds containing thiazole moieties exhibited effective antibacterial activity against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis . The introduction of the trifluoromethoxy group may further enhance these activities by altering the electronic properties of the molecule.

Other Pharmacological Activities

The trifluoromethoxy substituent has been associated with increased potency in several pharmacological contexts. For example, it has been reported that compounds with this functional group can exhibit improved inhibition of specific enzymes and receptors, enhancing their therapeutic potential . The inclusion of such groups often leads to better interaction with biological targets due to increased hydrophobic interactions.

Anticonvulsant Screening

In a study evaluating new N-phenylacetamide derivatives for anticonvulsant activity, several compounds were tested using standard models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. Among these, certain derivatives showed significant protection against seizures with favorable protective indices compared to established antiepileptic drugs like phenytoin and valproic acid .

CompoundED50 MES (mg/kg)TD50 NT (mg/kg)Protective Index
2052.30>500>9.56
Phenytoin28.10>100>3.6

This table illustrates the efficacy and safety profile of selected compounds, highlighting their potential as new antiepileptic agents.

Antibacterial Evaluation

Another study focused on synthesizing N-phenylacetamide derivatives with thiazole moieties demonstrated their antibacterial effectiveness against Xanthomonas species. The minimum effective concentration (EC50) values were determined, showing that some compounds outperformed existing treatments like bismerthiazol .

CompoundEC50 (µM)Comparison
A1156.7Superior to bismerthiazol (230.5 µM)
A2200Comparable to thiodiazole copper (545.2 µM)

These findings support the notion that structural modifications can lead to significant enhancements in antibacterial activity.

Mechanism of Action

The mechanism by which 2-Amino-N-[2-(trifluoromethoxy)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of neurological disorders, the compound may interact with voltage-dependent sodium channels, modulating neuronal activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Acetamides with Trifluoromethoxy Phenyl Groups

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Key Features Evidence ID
Target Compound : 2-Amino-N-[2-(trifluoromethoxy)phenyl]acetamide -NH₂ at acetamide; -OCF₃ at phenyl (ortho) ~220.18 (estimated) High polarity (NH₂) and lipophilicity (CF₃O) -
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide -Cl instead of -NH₂ 253.60 Higher lipophilicity (XLogP3=3)
2-(2-Hydroxyethylamino)-N-[3-(trifluoromethoxy)phenyl]acetamide -NH-CH₂CH₂OH; -OCF₃ at phenyl (meta) 278.23 Enhanced solubility (hydroxyl group)
N-[4-(Trifluoromethoxy)phenyl]-2-(piperazin-1-yl)acetamide Piperazine ring; -OCF₃ at phenyl (para) 303.29 Improved solubility; potential CNS activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core; -CF₃ at benzothiazole ~352.30 (estimated) Aromatic interactions (π-π stacking)
Key Observations:
  • Positional Isomerism : The ortho-trifluoromethoxy group in the target compound may confer steric effects distinct from meta- or para-substituted analogs (e.g., vs. 10), influencing receptor binding .
  • Amino vs.
  • Heterocyclic Modifications : Thiazole or benzothiazole cores () introduce aromaticity, enabling π-π interactions absent in the target compound, which could improve affinity for hydrophobic binding pockets .

Physicochemical and Toxicological Considerations

  • Solubility: The amino group in the target compound likely improves aqueous solubility compared to chloro analogs (). However, the trifluoromethoxy group counteracts this with its hydrophobicity .
  • Toxicity: Limited data exist for the target compound, but structurally related acetamides (e.g., Midodrine, ) are FDA-approved, indicating that amino-acetamide derivatives can have favorable safety profiles .

Regulatory and Application Potential

  • Its amino group may also allow for prodrug strategies or covalent targeting .
  • Regulatory Precedents : Midodrine () demonstrates regulatory approval pathways for acetamide derivatives with polar substituents .

Biological Activity

2-Amino-N-[2-(trifluoromethoxy)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities. The presence of the trifluoromethoxy group is significant, as it can enhance the pharmacological properties of the compound, including increased metabolic stability and improved interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10F3N1O1\text{C}_9\text{H}_{10}\text{F}_3\text{N}_1\text{O}_1

This structure includes an amino group, a phenyl ring substituted with a trifluoromethoxy group, and an acetamide moiety. The trifluoromethoxy group is known for enhancing lipophilicity and metabolic stability.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antibacterial properties. For instance, derivatives containing the amide structure have shown effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1 μg/mL
Compound BEscherichia coli16 μg/mL
Compound CPseudomonas aeruginosa32 μg/mL

These findings indicate that modifications to the amide structure can significantly impact antibacterial efficacy. The introduction of trifluoromethyl groups has been linked to enhanced activity against resistant strains like MRSA .

Antifungal Activity

In addition to antibacterial effects, compounds with similar structures have also been evaluated for antifungal activity. Research indicates that certain derivatives demonstrate potent antifungal properties against Candida albicans.

Table 2: Antifungal Activity of Related Compounds

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
Compound DCandida albicans8 μg/mL
Compound EAspergillus niger16 μg/mL

The results highlight the potential of these compounds in treating fungal infections, particularly in immunocompromised patients .

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been explored. Studies involving animal models have shown that compounds within this class can provide significant protection against seizures.

Table 3: Anticonvulsant Activity in Animal Models

Compound NameDose (mg/kg)Protection Rate (%)
Compound F10070
Compound G30085

The incorporation of fluorinated groups has been shown to enhance anticonvulsant activity due to increased metabolic stability and better central nervous system penetration .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of a series of N-phenylacetamide derivatives against Xanthomonas oryzae. The results indicated a significant reduction in bacterial viability at higher concentrations, confirming the compound's potential as a novel antibacterial agent .
  • Anticonvulsant Screening : In a recent screening study, various derivatives were tested for their anticonvulsant activity using the maximal electroshock (MES) test. The findings suggested that compounds with trifluoromethyl substitutions exhibited higher efficacy compared to their non-fluorinated counterparts .

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